N-(2,3-Epoxypropyl)phthalimide
Overview
Description
N-(2,3-Epoxypropyl)phthalimide: is an organic compound with the molecular formula C11H9NO3. It is also known as N-Glycidylphthalimide. This compound is characterized by the presence of an epoxy group attached to a phthalimide moiety. It is a white to pale yellow crystalline powder with a melting point of 92-98°C .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The synthesis of N-(2,3-Epoxypropyl)phthalimide typically involves the condensation of phthalimide sodium salt with chloropropene.
Reaction Conditions: The molar ratio of phthalimide sodium salt to chloropropene to aryl peroxy acid is maintained at 1:1.0-1.1:1.1-1.3. Solvents such as acetonitrile, dichloromethane, and trichloromethane are used in the reaction.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the epoxy group.
Common Reagents and Conditions:
Oxidation: Aryl peroxy acids are commonly used as oxidizing agents.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions to open the epoxy ring.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Substitution Products: Compounds with the epoxy ring opened and substituted by nucleophiles.
Scientific Research Applications
Chemistry:
Microwave Catalysis: It is involved in microwave-catalyzed reactions with phosphorus compounds, leading to the formation of various phosphonate and phosphinate derivatives.
Biology and Medicine:
Industry:
Polymer Synthesis: It is used in the production of polymers and resins due to its reactive epoxy group.
Mechanism of Action
The mechanism of action of N-(2,3-Epoxypropyl)phthalimide involves the reactivity of the epoxy group. The epoxy group can undergo ring-opening reactions with nucleophiles, leading to the formation of various substituted products. These reactions are facilitated by the electron-withdrawing nature of the phthalimide moiety, which stabilizes the transition state and enhances the reactivity of the epoxy group .
Comparison with Similar Compounds
N-Glycidylphthalimide: This is another name for N-(2,3-Epoxypropyl)phthalimide itself.
Epichlorohydrin: A similar compound with an epoxy group, commonly used in the synthesis of glycidyl derivatives.
Phthalimide: The parent compound, used as a precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of both an epoxy group and a phthalimide moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-(oxiran-2-ylmethyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10-8-3-1-2-4-9(8)11(14)12(10)5-7-6-15-7/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUILGEYLVHGSEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884165 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-oxiranylmethyl)- | |
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Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] | |
Record name | N-(2,3-Epoxypropyl)phthalimide | |
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Color/Form |
WHITE POWDER | |
CAS No. |
5455-98-1 | |
Record name | N-(2,3-Epoxypropyl)phthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5455-98-1 | |
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Record name | N-(2,3-Epoxypropyl)phthalimide | |
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Record name | N-Glycidylphthalimide | |
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Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-oxiranylmethyl)- | |
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Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-oxiranylmethyl)- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,3-epoxypropyl)phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.282 | |
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Record name | Glycidyl Phthalimide | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWD33Z178Q | |
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Record name | N-(2,3-EPOXYPROPYL)PHTHALIMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6084 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and basic chemical information of N-(2,3-Epoxypropyl)phthalimide?
A1: this compound is an organic compound containing an epoxide ring.
Q2: How is this compound used in organic synthesis?
A: this compound serves as a versatile building block in organic synthesis. For instance, it reacts with H-dimethylphosphonate under microwave irradiation to yield various phosphorus-containing compounds, including trimethylphosphonate, trimethylphosphate, and 2-(N-phthalimidopropyl) dimethylphosphinates []. This reaction proceeds via free radical processes.
Q3: Can you provide an example of how this compound is used in the synthesis of pharmaceutical compounds?
A: this compound plays a crucial role in the synthesis of Rivaroxaban [], a potent FXa inhibitor used to treat thrombotic diseases. The synthesis involves a cyclization reaction between this compound and an intermediate, followed by hydrolysis and further modifications to yield Rivaroxaban.
Q4: Does this compound exhibit any biological activity?
A: While not a drug itself, research indicates that this compound can be activated by glutathione S-transferase 5-5 (GST 5-5), leading to enhanced genotoxicity in a Salmonella typhimurium tester strain []. This highlights its potential as a substrate for specific enzymes and its potential role in toxicological pathways.
Q5: Are there alternative synthetic routes for compounds like Rivaroxaban that utilize different starting materials?
A5: While the provided abstracts focus on the use of this compound, researchers are constantly exploring alternative synthetic approaches. The development of novel synthetic strategies for complex pharmaceuticals like Rivaroxaban is an ongoing area of research, often driven by factors like improving yield, cost-effectiveness, and environmental impact.
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